



Application Note: LC-MS Analysis of Ogeranylconiferyl alcohol

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Compound of Interest					
Compound Name:	O-geranylconiferyl alcohol				
Cat. No.:	B164797	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-geranylconiferyl alcohol is a naturally occurring phenylpropanoid found in various plant species.[1][2] This compound and its structural analogs are of significant interest to researchers in pharmacology and biochemistry due to their potential antioxidant and antimicrobial properties.[1] Accurate and sensitive analytical methods are therefore essential for the identification and quantification of O-geranylconiferyl alcohol in complex matrices such as plant extracts and biological samples. This application note provides a detailed protocol for the analysis of O-geranylconiferyl alcohol using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful technique for the separation, detection, and identification of plant secondary metabolites.[3]

Quantitative Data

The following tables summarize key mass spectrometry data for the analysis of **O**-geranylconiferyl alcohol. This data is essential for setting up the mass spectrometer for targeted analysis.

Table 1: Molecular and Mass Spectrometry Properties of O-geranylconiferyl alcohol



Property	Value	Reference
Molecular Formula	C20H28O3	[4]
Molecular Weight	316.4 g/mol	[4]
Exact Mass	316.20384475 Da	[4]
Precursor Ion ([M+Na]+)	339.1926 m/z	[4]

Table 2: LC-MS/MS Fragmentation Data for **O-geranylconiferyl alcohol** ([M+Na]+)

Precursor Ion (m/z)	Collision Energy (V)	Fragment Ions (m/z)	Relative Abundance (%)	Reference
339.1926	10	202.0578	100	[4]
339.1923	59.63	[4]	_	
204.0703	5.25	[4]	_	
299.2074	1.92	[4]	-	
265.1315	1.66	[4]	_	
339.1926	20	202.0627	100	[4]
187.0335	6.98	[4]		
109.0974	5.75	[4]	_	
121.0997	5.32	[4]	_	
339.2020	4.73	[4]	_	

Experimental Protocols

This section details the methodology for sample preparation and LC-MS analysis of **O-geranylconiferyl alcohol** from a plant matrix.



Sample Preparation: Extraction of O-geranylconiferyl alcohol from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix.[5]

- · Harvesting and Grinding:
 - Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench metabolic processes.
 - Grind the frozen tissue into a fine powder using a mortar and pestle or a cryogenic grinder.
 [6]
- Extraction:
 - Weigh approximately 100 mg of the frozen powder into a microcentrifuge tube.
 - Add 1 mL of extraction solvent (e.g., 80% methanol in water). Methanol, water, and chloroform mixtures can also be effective for extracting both polar and non-polar compounds.[5]
 - Vortex the mixture for 1 minute to ensure thorough mixing.
 - Sonicate the sample for 15 minutes in an ice bath to enhance extraction efficiency.
 - Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.[6]
- Filtration and Dilution:
 - Carefully transfer the supernatant to a new microcentrifuge tube.
 - Filter the extract through a 0.22 μm syringe filter into an LC vial to remove any particulate matter.[7]
 - The extract may need to be diluted with the initial mobile phase to fall within the linear range of the instrument.[7]



LC-MS Analysis

Liquid Chromatography Conditions:

- Instrument: A UHPLC or HPLC system coupled to a mass spectrometer.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm) is a suitable choice for the separation of terpenes and related compounds.[8][9]
- Mobile Phase A: Water with 0.1% formic acid.[10]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μL.
- Gradient Elution:
 - o 0-2 min: 10% B
 - 2-15 min: Linear gradient from 10% to 95% B
 - o 15-18 min: Hold at 95% B
 - 18-18.1 min: Linear gradient from 95% to 10% B
 - 18.1-25 min: Hold at 10% B for column re-equilibration.

Mass Spectrometry Conditions:

- Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: 3.5 kV.







• Source Temperature: 120°C.

• Desolvation Temperature: 350°C.

• Cone Gas Flow: 50 L/h.

Desolvation Gas Flow: 600 L/h.

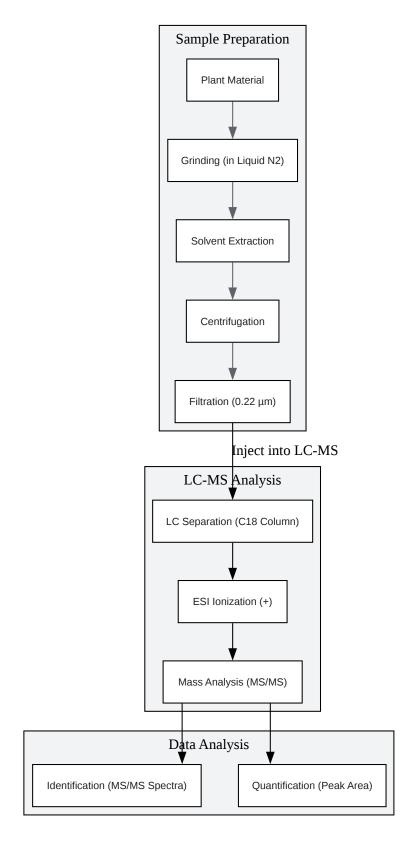
Data Acquisition:

• Full Scan: Scan a mass range of m/z 100-1000 to obtain a full spectrum.

 Targeted MS/MS: For quantification, use Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). Select the precursor ion [M+Na]⁺ at m/z 339.2 and monitor for the most abundant fragment ions (e.g., m/z 202.06). Collision energy will need to be optimized for the specific instrument but can be started around 10-20 V.[4]

Visualizations Experimental Workflow



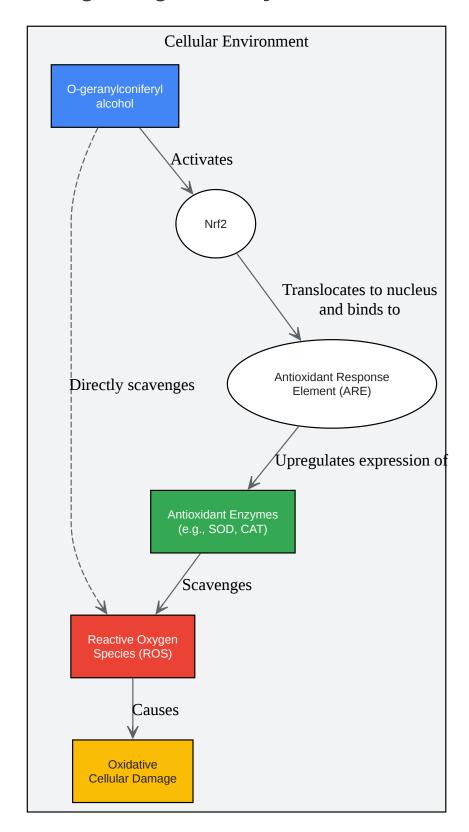


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Caption: Experimental workflow for the LC-MS analysis of **O-geranylconiferyl alcohol**.



Hypothetical Signaling Pathway



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Caption: Hypothetical antioxidant signaling pathway of **O-geranylconiferyl alcohol**.

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